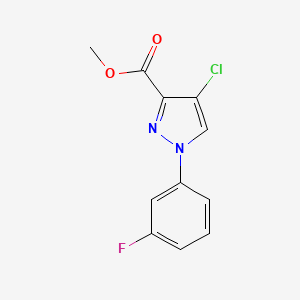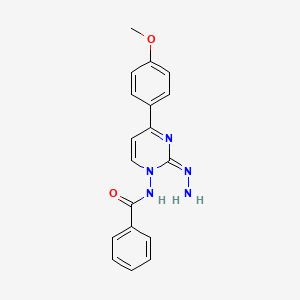![molecular formula C15H18N6S B12939138 9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine CAS No. 93477-14-6](/img/structure/B12939138.png)
9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a butyl group at the 9th position, a pyridin-4-ylmethylthio group at the 6th position, and an amine group at the 2nd position of the purine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Pyridin-4-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyridin-4-ylmethylthiol.
Final Amination:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Analyse Des Réactions Chimiques
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethylthio group can be replaced with other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
Interacting with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death or inhibition of viral replication.
Modulating Receptor Activity: It can bind to receptors on the cell surface, triggering signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine can be compared with other similar compounds, such as:
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: A xanthine oxidase inhibitor used in the treatment of gout.
The uniqueness of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
93477-14-6 |
|---|---|
Formule moléculaire |
C15H18N6S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
9-butyl-6-(pyridin-4-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C15H18N6S/c1-2-3-8-21-10-18-12-13(21)19-15(16)20-14(12)22-9-11-4-6-17-7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,16,19,20) |
Clé InChI |
ATEYEZQXRVPHMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


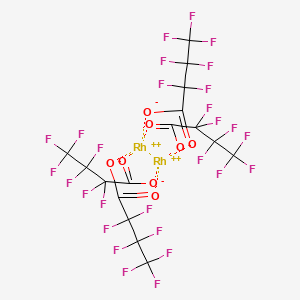
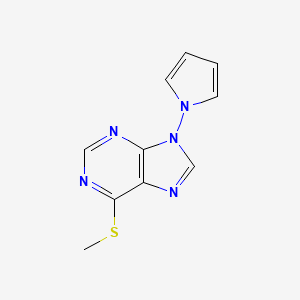
![(E)-6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12939084.png)
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)


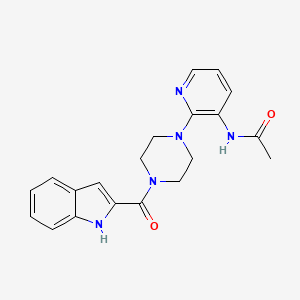

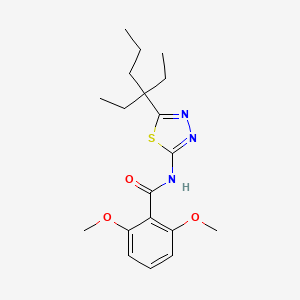
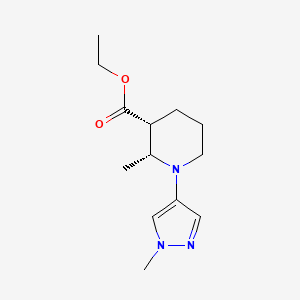
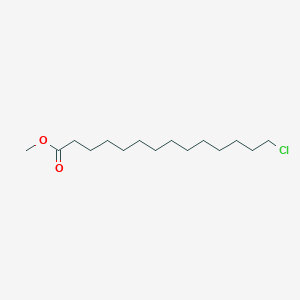
![[(1-Cyclopentyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12939136.png)
